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Compound of Interest

tert-Butyl 3-(tosyloxy)pyrrolidine-1-
Compound Name:
carboxylate

Cat. No. B027675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for tert-
butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.
Due to the limited availability of public spectral data for this specific compound, this document
presents data from structurally similar analogs alongside detailed, generalized experimental
protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) spectroscopy. This information serves as a valuable resource for the
characterization and quality control of this important molecule.

Chemical Structure and Properties
o |[UPAC Name:tert-butyl 3-[[(4-methylphenyl)sulfonyl]oxy]pyrrolidine-1-carboxylate
e Molecular Formula: C1eH23NOsS[1][2]

e Molecular Weight: 341.42 g/mol [1][2]

o Stereochemistry: Can exist as (R), (S), and racemic forms.[1][2]

Spectral Data Summary
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While specific spectral data for the title compound is not readily available in public databases,

the following tables summarize expected peak characteristics based on its structure and data

from analogous compounds.

Chemical Shift

(3) Multiplicity Integration Assignment
pPpm

Notes

Protons on the
tosyl group ortho

to the sulfonyl

group.

~7.4 d 2H Ar-H

Protons on the
tosyl group meta

to the sulfonyl

group.

~5.2 m 1H CH-OTs

Pyrrolidine ring
proton attached

to the tosyloxy
group.

~3.5-3.8 m 4H CH2-N-CH:z

Pyrrolidine ring
protons adjacent
to the nitrogen

atom.

~2.4 S 3H Ar-CHs

Methyl group
protons on the

tosyl group.

~2.1-2.3 m 2H CH2-CH

Pyrrolidine ring

protons.

~1.4 s 9H C(CHs)3

tert-butyl group

protons.

Note: Predicted values are based on standard chemical shift tables and data from similar

structures. The solvent used for analysis (e.g., CDClz, DMSO-ds) will affect the exact chemical

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

shifts.
. 1 13

Chemical Shift (6) ppm Assignment Notes

Carbonyl carbon of the tert-
~154 C=0 (Boc) butoxycarbonyl protecting

group.

Aromatic carbon attached to
~145 Ar-C-S

the sulfur atom.

Aromatic carbon attached to
~134 Ar-C-CHs

the methyl group.

Aromatic carbons meta to the
~130 Ar-CH

sulfonyl group.

Aromatic carbons ortho to the
~128 Ar-CH

sulfonyl group.

Quaternary carbon of the tert-
~80 C(CHs)s

butyl group.

Pyrrolidine ring carbon
~78 CH-OTs

attached to the tosyloxy group.

Pyrrolidine ring carbons
~50 CH2-N _ _

adjacent to the nitrogen.
~35 CH2-CH Pyrrolidine ring carbon.

Methyl carbons of the tert-butyl
~28 C(CHs)3

group.

Methyl carbon of the tosyl
~22 Ar-CHs

group.

Table 3: Mass Spectrometry (MS) Data
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m/z Value lon Notes

Expected molecular ion peak
342.1 [M+H]* in positive ion mode (e.g.,

ESI+).

Common adduct observed in
364.1 [M+Na]*

ESI+.

Loss of isobutylene from the
286.1 [M-CaHs+H]*

Boc group.
242.1 [M-Boc+H]*+ Loss of the entire Boc group.
170.1 [M-Ts+H]+ Loss of the tosyl group.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm—?)

Functional Group

Vibration

~2975 C-H Alkane stretching

~1695 C=0 Carbonyl stretching (urethane)
Sulfonate stretching

~1365, 1175 S=0 _ _
(asymmetric and symmetric)

~1160 C-O Ester stretching

~1100 C-N Amine stretching

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS) at 0 ppm.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.
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e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

e Analysis:

o Infuse the sample solution directly into the ion source or inject it via a liquid
chromatography system.

o Acquire data in both positive and negative ion modes to observe the molecular ion and
potential adducts or fragments.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent
ion.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:
o Neat (for oils): Place a small drop of the liquid sample between two KBr or NaCl plates.

o Solid Film: Dissolve the solid sample in a volatile solvent, apply the solution to a salt plate,
and allow the solvent to evaporate.

o KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder.
Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
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o Place the sample in the spectrometer and acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The background is automatically subtracted from the sample spectrum.
Analyze the resulting spectrum to identify characteristic absorption bands corresponding to
the functional groups in the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound like tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1-carboxylate-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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